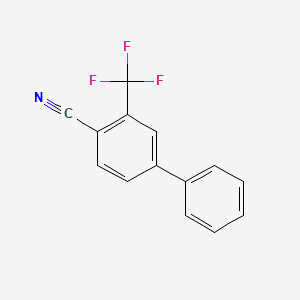
4-Cyano-3-(trifluoromethyl)biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-3-(trifluoromethyl)biphenyl is an organic compound with the molecular formula C14H8F3N It is characterized by the presence of a cyano group (-CN) and a trifluoromethyl group (-CF3) attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-3-(trifluoromethyl)biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in various solvents, including toluene and tetrahydrofuran .
Industrial Production Methods: For industrial production, the synthesis method involves dissolving 4-amino-2-trifluoromethyl benzonitrile and a catalyst in dichloromethane, followed by the addition of methyl methacrylate and heating the mixture . The reaction is then cooled, filtered, and dried to obtain the desired product. This method is advantageous due to its low environmental impact and high safety standards .
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyano-3-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Aplicaciones Científicas De Investigación
4-Cyano-3-(trifluoromethyl)biphenyl has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which 4-Cyano-3-(trifluoromethyl)biphenyl exerts its effects involves interactions with various molecular targets. The cyano and trifluoromethyl groups can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions with target molecules. These interactions can influence the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
- 4’-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl
- Fluazolate
Comparison: 4-Cyano-3-(trifluoromethyl)biphenyl is unique due to the specific positioning of the cyano and trifluoromethyl groups on the biphenyl structure. This unique arrangement imparts distinct chemical properties and reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C14H8F3N |
|---|---|
Peso molecular |
247.21 g/mol |
Nombre IUPAC |
4-phenyl-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C14H8F3N/c15-14(16,17)13-8-11(6-7-12(13)9-18)10-4-2-1-3-5-10/h1-8H |
Clave InChI |
VXQOTSMKPZJMGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















